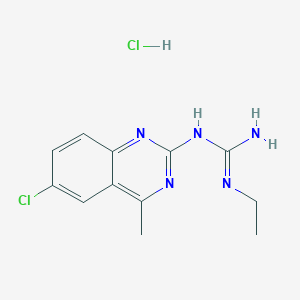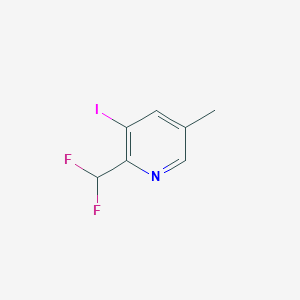
Hexyl-cyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It consists of a cyclopropane ring attached to a hexyl group. This compound is part of the cycloalkane family, which are saturated hydrocarbons containing carbon atoms arranged in a ring structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hexyl-cyclopropane typically involves the cyclopropanation of hexene. One common method is the reaction of hexene with a carbene precursor, such as diazomethane, in the presence of a catalyst like copper or rhodium. The reaction conditions often include a solvent like dichloromethane and are carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as the use of flow reactors for continuous production. These methods ensure higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Hexyl-cyclopropane can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert it into hexyl-cyclopropanol.
Substitution: It can undergo substitution reactions where the cyclopropane ring is opened and replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
Oxidation: Hexyl-cyclopropanol, hexyl-cyclopropanone, and hexyl-cyclopropanoic acid.
Reduction: Hexyl-cyclopropanol.
Substitution: Various substituted cyclopropanes depending on the reagents used.
Aplicaciones Científicas De Investigación
Hexyl-cyclopropane has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of cyclopropane rings.
Biology: It serves as a probe to investigate the interactions of cyclopropane-containing compounds with biological systems.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of hexyl-cyclopropane involves its interaction with molecular targets through its cyclopropane ring. The ring strain in cyclopropane makes it highly reactive, allowing it to participate in various chemical reactions. The molecular pathways involved depend on the specific reaction and conditions.
Comparación Con Compuestos Similares
Hexyl-cyclopropane can be compared with other cyclopropane derivatives, such as:
- Methyl-cyclopropane
- Ethyl-cyclopropane
- Propyl-cyclopropane
Uniqueness
This compound is unique due to its longer alkyl chain, which influences its physical and chemical properties, such as boiling point and solubility. This makes it suitable for specific applications where other cyclopropane derivatives may not be as effective.
Propiedades
Número CAS |
4468-61-5 |
|---|---|
Fórmula molecular |
C9H18 |
Peso molecular |
126.24 g/mol |
Nombre IUPAC |
hexylcyclopropane |
InChI |
InChI=1S/C9H18/c1-2-3-4-5-6-9-7-8-9/h9H,2-8H2,1H3 |
Clave InChI |
AOJZSYZUFZULLN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-amino-1H-benzo[d]imidazol-1-yl)-N-benzyl-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B13997944.png)


![2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N-ethylbenzamide](/img/structure/B13997954.png)
![1,4-Dioxa-8-azaspiro[4.5]decan-8-amine](/img/structure/B13997966.png)

![Ethanone, 1-[2-(phenylthio)-3-cyclohexen-1-yl]-](/img/structure/B13997985.png)


![N-[4-(2-acetyl-1-methylhydrazinyl)-6-chloropyrimidin-5-yl]acetamide](/img/structure/B13997993.png)


![2,2'-[(1-Phenylethyl)imino]diethanol](/img/structure/B13998008.png)
![6-amino-5-[(3,4-dichlorophenyl)methylideneamino]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B13998016.png)
